molecular formula C30H32FNO13 B1204578 Galarubicin CAS No. 195612-80-7

Galarubicin

Cat. No. B1204578
CAS RN: 195612-80-7
M. Wt: 633.6 g/mol
InChI Key: CKXIPXAIFMTQCS-LRDUUELOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galarubicin is an anthracycline derivative with antineoplastic activity developed to circumvent doxorubicin resistance.

Scientific Research Applications

Understanding Evolution and Scientific Inquiry

Galarubicin has been indirectly involved in research addressing teachers' understandings of scientific inquiry and evolutionary concepts. Crawford et al. (2005) utilized software-based materials, not directly related to Galarubicin but providing context for learning about the nature of scientific knowledge, which is relevant in the broader spectrum of scientific research including drug development (Crawford, Zembal-Saul, Munford, & Friedrichsen, 2005).

Drug Effect Analysis and Gene Expression

Galahad, a web-based application for analyzing drug effects, offers insights into the pharmacological impacts of drugs, including potentially Galarubicin. This tool, developed by Laenen et al. (2015), helps in understanding the mode of action and off-target effects of drugs, which can be essential for comprehending the broader implications of Galarubicin in scientific research (Laenen, Ardeshirdavani, Moreau, & Thorrez, 2015).

Pectin Biosynthesis and Homogalacturonan

Research into pectin biosynthesis, specifically homogalacturonan galacturonosyltransferase, may have tangential relevance to the broader field of biochemical research, which includes Galarubicin. Sterling et al. (2006) identified the GAUT1 gene as critical for pectin synthesis, providing insights into complex polysaccharides synthesis, a field potentially intersecting with Galarubicin research (Sterling et al., 2006).

Metabolic Engineering for L-ascorbic Acid Production

The engineering of Aspergillus niger for L-ascorbic acid production using D-galacturonic acid pathway, as studied by Kuivanen, Penttilä, & Richard (2015), is an example of the innovative use of metabolic pathways in scientific research. This kind of metabolic engineering could be related to the processes involved in the development and application of Galarubicin (Kuivanen, Penttilä, & Richard, 2015).

properties

CAS RN

195612-80-7

Product Name

Galarubicin

Molecular Formula

C30H32FNO13

Molecular Weight

633.6 g/mol

IUPAC Name

[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-aminopropanoate

InChI

InChI=1S/C30H32FNO13/c1-11-23(35)28(40)22(31)29(44-11)45-15-9-30(41,16(33)10-43-17(34)6-7-32)8-13-19(15)27(39)21-20(25(13)37)24(36)12-4-3-5-14(42-2)18(12)26(21)38/h3-5,11,15,22-23,28-29,35,37,39-41H,6-10,32H2,1-2H3/t11-,15-,22+,23+,28-,29-,30-/m0/s1

InChI Key

CKXIPXAIFMTQCS-LRDUUELOSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O

SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O

synonyms

7-O-(2,6-Dideoxy-2-fluoro-alpha-talopyranosyl)adriamycinone- 14-beta-alaniate hydrochloride
beta-Alanine, 2-(4-((2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethyl ester, hydrochloride, (2S-cis)-
DA 125
DA-125

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galarubicin
Reactant of Route 2
Galarubicin
Reactant of Route 3
Galarubicin
Reactant of Route 4
Galarubicin
Reactant of Route 5
Galarubicin
Reactant of Route 6
Galarubicin

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